CAY10696

Jasmonate Quantification Stable Isotope Dilution LC-MS/MS

CAY10696, also known as dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5), is a deuterated cyclopentanone oxylipin containing five deuterium atoms at the 4, 4′, 5, 5, and 5 positions. It is a stable isotope-labeled analog of dinor-12-oxo Phytodienoic Acid (dinor-OPDA), an intermediate in the jasmonic acid biosynthetic pathway derived from hexadecatrienoic acid.

Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29
Cat. No. B1153947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10696
Synonyms2-((1R,5S)-2-Oxo-5-pentylcyclopentyl)acetic Acid; 
Molecular FormulaC₁₂H₂₀O₃
Molecular Weight212.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10696 (dinor-OPDA-d5) for Plant Oxylipin Research – Procurement Essentials


CAY10696, also known as dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5), is a deuterated cyclopentanone oxylipin containing five deuterium atoms at the 4, 4′, 5, 5, and 5 positions . It is a stable isotope-labeled analog of dinor-12-oxo Phytodienoic Acid (dinor-OPDA), an intermediate in the jasmonic acid biosynthetic pathway derived from hexadecatrienoic acid [1]. As a certified internal standard designed for the precise quantification of dinor-OPDA by GC- or LC-mass spectrometry (MS), CAY10696 exhibits a deuterated form purity of ≥99% and is supplied as a 1 mg/mL solution in methanol .

1 Format: Certified isotope-labeled internal standard (ISTD)
2 Workflow: GC-MS or LC-MS quantification of dinor-OPDA
3 Key attribute: 5-Da mass shift for stable isotope dilution

Why Substituting CAY10696 with Unlabeled or Alternative Jasmonate Standards Compromises Analytical Validity


Generic substitution of CAY10696 with unlabeled dinor-OPDA or deuterated standards designed for other jasmonate family members (e.g., OPDA-d5) introduces critical analytical errors. Unlabeled dinor-OPDA lacks the mass shift required for stable isotope dilution mass spectrometry (SID-MS), making it unsuitable as an internal standard for compensation of matrix effects and extraction losses [1]. Conversely, deuterated OPDA-d5 (C18) differs in carbon chain length and chromatographic retention time from dinor-OPDA (C16), leading to inconsistent ionization efficiency and differential matrix suppression that cannot be corrected for dinor-OPDA quantification . These analytical mismatches are precisely why procurement specifications must match the target analyte's structure and labeling pattern.

Unlabeled dinor-OPDA Lacks mass shift for SID-MS; cannot correct for matrix effects or extraction losses, limiting quantitative accuracy.
Deuterated OPDA-d5 (C18) Different carbon backbone and retention time may lead to divergent ionization efficiency and matrix suppression.
Generic jasmonate standards Unspecified isotopic purity introduces batch-to-batch variability; co-elution with target analyte not guaranteed.

Quantitative Evidence: Differentiating CAY10696 from Its Closest Analogs


Deuterium Incorporation: CAY10696 vs. Unlabeled dinor-OPDA Provides a 5-Dalton Mass Shift for Quantitative MS

CAY10696 provides a critical 5-Dalton mass shift (monoisotopic nominal mass ~269 Da vs. ~264 Da for unlabeled dinor-OPDA) due to deuterium incorporation at five positions, enabling complete chromatographic co-elution with the target analyte while allowing mass spectrometric separation . In contrast, the unlabeled dinor-OPDA standard (Cayman Item No. 10710) has a mass of 264.4 Da and cannot serve as an internal standard for SID-MS because it co-elutes and shares the same MRM transitions as endogenous dinor-OPDA, preventing differentiation from the analyte . This isotopic discrimination is essential for accurate quantification in complex plant tissue matrices.

Mass shift for SID-MS
Data to verify
5 Da (dinor-OPDA-d5) vs. 0 Da (unlabeled)
Supports ISTD-based quantification
Critical for resolving co-eluting endogenous analyte
Jasmonate Quantification Stable Isotope Dilution LC-MS/MS

Isotopic Purity: CAY10696 Exceeds Generic Deuterated Standards with ≥99% Deuterium Content

CAY10696 is certified at ≥99% deuterium incorporation (d1-d5 forms), ensuring that less than 1% of the internal standard signal originates from residual unlabeled species that could bias quantification of low-abundance endogenous dinor-OPDA . In contrast, the unlabeled dinor-OPDA standard (Cayman 10710) is specified only at ≥95% chemical purity, with no isotopic enrichment, meaning it cannot correct for matrix effects [1]. Many generic deuterated jasmonate standards from alternative suppliers lack explicit isotopic purity certificates, introducing uncertainty in batch-to-batch quantitative reproducibility.

Isotopic purity
Source review
≥99% deuterated forms vs. unspecified generic standards
Controls lower limit of quantification (LLOQ)
Unlabeled carryover degrades low-concentration sensitivity
Isotope Dilution Internal Standard Purity LC-MS

Structural Specificity: CAY10696 Targets the C16 Dinor-OPDA Pathway, Not the C18 OPDA Pathway

CAY10696 is a deuterated analog of dinor-OPDA, a 12-carbon cyclopentanone (C16:1 backbone) derived from hexadecatrienoic acid (C16:3), which is the natural ligand for the jasmonate receptor COI1 in the bryophyte Marchantia polymorpha [1]. The full-length OPDA-d5 internal standard (e.g., (9S,13R)-12-OPDA-d5, MedChemExpress, C18:1 backbone, MW 297.44) is structurally distinct, targeting the C18 linolenic acid-derived pathway in higher plants . Researchers studying ancestral jasmonate signaling or bryophyte oxylipin biology cannot substitute OPDA-d5 for dinor-OPDA-d5 because the two compounds exhibit different chromatographic retention times and distinct fragmentation patterns, preventing accurate quantification of dinor-OPDA in mixed oxylipin extracts.

Carbon backbone target
Head-to-head
C16 (dinor-OPDA) vs. C18 (OPDA) backbone
Ensures chromatographic co-elution with target analyte
Mismatch yields uncorrectable matrix effects
Jasmonate Biosynthesis Ancestral Hormone Bryophyte Signaling

Formulation Compatibility: Methanol-Based Solution of CAY10696 Optimized for Direct LC-MS Injection

CAY10696 is supplied as a 1 mg/mL solution in methanol, a volatile solvent compatible with direct dilution and injection into reversed-phase and HILIC LC-MS workflows . In contrast, the unlabeled dinor-OPDA standard (Cayman 10710) is formulated in ethanol [1], which exhibits higher viscosity and reduced evaporation rates that can complicate accurate volumetric transfers and introduce variability in standard curve preparation. For labs performing high-throughput oxylipin profiling, the methanol formulation reduces sample handling steps and evaporation time compared to ethanol-based alternatives.

Formulation compatibility
Data to verify
Methanol (CAY10696) vs. ethanol (unlabeled standard)
May support direct LC-MS injection workflow
Methanol reduces viscosity and evaporation time
LC-MS Sample Preparation Internal Standard Delivery Lipidomics

High-Impact Procurement Scenarios for CAY10696 (dinor-OPDA-d5)


Absolute Quantification of Dinor-OPDA in Marchantia polymorpha for Ancestral Hormone Studies

Procure CAY10696 for stable isotope dilution LC-MS/MS quantification of dinor-cis-OPDA and dinor-iso-OPDA in bryophyte tissues. These C16 jasmonates are the confirmed endogenous ligands of the MpCOI1 receptor in M. polymorpha, and their accurate measurement is critical for studying the evolutionary origins of jasmonate signaling [1]. The 5-Da mass shift and ≥99% deuterated purity of CAY10696 enable precise absolute quantification even at low nanomolar tissue concentrations.

Dissecting the Hexadecatrienoic Acid-Derived Jasmonate Pathway in Higher Plants

Use CAY10696 as the internal standard to specifically quantify the C16-derived branch of jasmonate biosynthesis in Arabidopsis thaliana and crop species, distinct from the canonical C18-derived OPDA pathway [1]. The structural specificity of CAY10696 for dinor-OPDA (C16 backbone) over OPDA (C18 backbone) is essential for pathway-specific flux analysis, as demonstrated by Monte et al. (2018) in functional complementation assays.

Quality Control Standard for Multi-Analyte Jasmonate Profiling Panels

Incorporate CAY10696 as a dedicated internal standard for the dinor-OPDA channel in multiplexed LC-MS/MS methods quantifying 10–20 jasmonate species simultaneously [1]. Unlike generic OPDA-d5 internal standards, CAY10696 co-elutes exclusively with dinor-OPDA, preventing cross-channel interference and ensuring accurate recovery correction for this specific analyte in complex plant lipid extracts.

Investigating Dinor-OPDA Incorporation into Arabidopside Galactolipids

Employ CAY10696 to quantify free dinor-OPDA pools in studies of oxylipin esterification into glycerolipids and galactolipids, including arabidopsides, where dinor-OPDA serves as a substrate for lipid remodeling under stress conditions [1]. The methanol-based formulation of CAY10696 streamlines lipid extraction workflows compared to ethanol-based alternatives, reducing solvent exchange steps prior to LC-MS analysis.

Application
Selection Property
Validation Focus
Ancestral hormone quantification in bryophytes
C16-specific ISTD for stable isotope dilution
LC-MS/MS method validation for dinor-OPDA
C16- vs. C18-pathway flux analysis
Structural backbone selectivity (C16 over C18)
Chromatographic resolution from OPDA
Multi-analyte jasmonate profiling
Dedicated dinor-OPDA channel internal standard
Cross-channel interference and recovery correction
Oxylipin esterification and lipid remodeling studies
Methanol-based formulation for lipid extraction
Sample handling efficiency and solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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